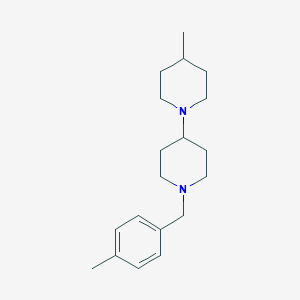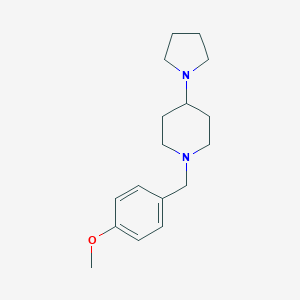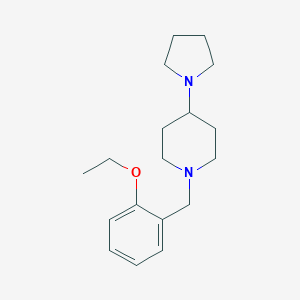![molecular formula C24H30N4 B247023 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247023.png)
3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole, also known as WAY-100635, is a selective serotonin 5-HT1A receptor antagonist. It is commonly used in scientific research to study the role of serotonin in various physiological and pathological processes.
Mecanismo De Acción
3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor that is widely distributed in the brain and peripheral tissues. By blocking the activity of 5-HT1A receptors, 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole depend on the specific experimental conditions and the target tissues. In general, 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole can modulate the release of various neurotransmitters, affect the activity of various ion channels and second messenger systems, and regulate various physiological and pathological processes, including mood, cognition, pain, and autonomic function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole for lab experiments are its high selectivity and specificity for the 5-HT1A receptor, its well-established synthesis method, and its widespread use in scientific research. The main limitations of 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole are its poor solubility in water and its relatively low potency compared to other 5-HT1A receptor antagonists.
Direcciones Futuras
There are several future directions for the research on 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole. First, more studies are needed to investigate the role of 5-HT1A receptors in various physiological and pathological processes, including anxiety, depression, schizophrenia, and Parkinson's disease. Second, new drugs that target 5-HT1A receptors with higher potency and selectivity could be developed based on the structure-activity relationship of 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole. Third, new methods for the delivery of 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole to target tissues could be developed to overcome its poor solubility in water. Finally, new imaging techniques could be developed to visualize the distribution and activity of 5-HT1A receptors in vivo, which could provide valuable insights into the role of serotonin in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole involves several steps, starting with the reaction of indole-3-carboxaldehyde with 4-phenylpiperazine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the intermediate, which is further reacted with 1-(2-chloroethyl)-4-(4-methylphenyl)piperazine to form the final product, 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole. The purity of the compound is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole is widely used in scientific research to study the role of serotonin receptors in various physiological and pathological processes, including anxiety, depression, schizophrenia, and Parkinson's disease. It is also used to investigate the effects of various drugs on serotonin receptors and to develop new drugs for the treatment of serotonin-related disorders.
Propiedades
Nombre del producto |
3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole |
|---|---|
Fórmula molecular |
C24H30N4 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
3-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C24H30N4/c1-2-6-21(7-3-1)27-14-16-28(17-15-27)22-10-12-26(13-11-22)19-20-18-25-24-9-5-4-8-23(20)24/h1-9,18,22,25H,10-17,19H2 |
Clave InChI |
JORKXJSOGVYCPP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CNC5=CC=CC=C54 |
SMILES canónico |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)



![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)


